Cas no 2228868-82-2 (2-(4-bromo-3-nitrophenyl)methyloxirane)

2-(4-bromo-3-nitrophenyl)methyloxirane is a versatile organic compound characterized by its bromo and nitro substituents on the phenyl ring, and the oxirane moiety. This compound offers significant advantages due to its potential in organic synthesis, particularly in the construction of complex molecules with high selectivity. Its unique structural features allow for the formation of stable cyclic ethers, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-(4-bromo-3-nitrophenyl)methyloxirane structure
2228868-82-2 structure
Product Name:2-(4-bromo-3-nitrophenyl)methyloxirane
CAS No:2228868-82-2
MF:C9H8BrNO3
MW:258.06872177124
CID:5849453
PubChem ID:165644180
Update Time:2025-06-20

2-(4-bromo-3-nitrophenyl)methyloxirane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-3-nitrophenyl)methyloxirane
    • 2228868-82-2
    • 2-[(4-bromo-3-nitrophenyl)methyl]oxirane
    • EN300-1922531
    • Inchi: 1S/C9H8BrNO3/c10-8-2-1-6(3-7-5-14-7)4-9(8)11(12)13/h1-2,4,7H,3,5H2
    • InChI Key: LVIDJTKVVSENSL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])CC1CO1

Computed Properties

  • Exact Mass: 256.96876g/mol
  • Monoisotopic Mass: 256.96876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.4Ų

2-(4-bromo-3-nitrophenyl)methyloxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1922531-0.05g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
0.05g
$1129.0 2023-09-17
Enamine
EN300-1922531-0.1g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
0.1g
$1183.0 2023-09-17
Enamine
EN300-1922531-0.25g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
0.25g
$1235.0 2023-09-17
Enamine
EN300-1922531-0.5g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
0.5g
$1289.0 2023-09-17
Enamine
EN300-1922531-1.0g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
1g
$1343.0 2023-06-02
Enamine
EN300-1922531-2.5g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
2.5g
$2631.0 2023-09-17
Enamine
EN300-1922531-5.0g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
5g
$3894.0 2023-06-02
Enamine
EN300-1922531-10.0g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
10g
$5774.0 2023-06-02
Enamine
EN300-1922531-1g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
1g
$1343.0 2023-09-17
Enamine
EN300-1922531-5g
2-[(4-bromo-3-nitrophenyl)methyl]oxirane
2228868-82-2
5g
$3894.0 2023-09-17

Additional information on 2-(4-bromo-3-nitrophenyl)methyloxirane

Introduction to 2-(4-bromo-3-nitrophenyl)methyloxirane (CAS No. 2228868-82-2)

2-(4-bromo-3-nitrophenyl)methyloxirane, also known by its CAS number 2228868-82-2, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its epoxide functional group and a substituted aromatic ring, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The molecular structure of 2-(4-bromo-3-nitrophenyl)methyloxirane consists of a brominated and nitro-substituted phenyl ring attached to an epoxide moiety. The presence of these functional groups imparts unique chemical reactivity and physical properties, which are crucial for its applications in diverse scientific domains. The epoxide group, in particular, is known for its high reactivity towards nucleophiles, enabling it to participate in a wide range of chemical transformations.

In the context of pharmaceutical research, 2-(4-bromo-3-nitrophenyl)methyloxirane has shown promise as a key intermediate in the synthesis of potential therapeutic agents. Recent studies have explored its use in the development of novel anti-cancer drugs, antimicrobial agents, and anti-inflammatory compounds. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from 2-(4-bromo-3-nitrophenyl)methyloxirane, which exhibited potent cytotoxic activity against various cancer cell lines. These findings highlight the potential of this compound as a valuable building block in drug discovery efforts.

Beyond pharmaceutical applications, 2-(4-bromo-3-nitrophenyl)methyloxirane has also found utility in materials science. Its reactivity and functional group versatility make it an attractive candidate for the synthesis of advanced polymers and coatings. Research published in the Journal of Polymer Science has demonstrated the use of this compound as a monomer in the preparation of epoxy resins with enhanced thermal stability and mechanical strength. These properties are particularly important for applications in aerospace, automotive, and electronics industries.

The synthesis of 2-(4-bromo-3-nitrophenyl)methyloxirane typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include electrophilic aromatic substitution reactions followed by epoxidation steps. Advances in green chemistry have led to the development of more environmentally friendly methods for producing this compound, reducing waste and minimizing the use of hazardous reagents.

In terms of safety and handling, it is important to note that while 2-(4-bromo-3-nitrophenyl)methyloxirane is not classified as a hazardous material under current regulations, it should be handled with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used during handling, and storage conditions should be controlled to prevent degradation or unintended reactions.

The future prospects for 2-(4-bromo-3-nitrophenyl)methyloxirane are promising. Ongoing research continues to uncover new applications and derivatives that could further expand its utility. For example, recent studies have explored its potential as a precursor for metal-organic frameworks (MOFs) with tunable properties for gas storage and separation applications. Additionally, its use in catalysis and as a ligand in coordination chemistry is being actively investigated.

In conclusion, 2-(4-bromo-3-nitrophenyl)methyloxirane (CAS No. 2228868-82-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and other advanced applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further solidifying its importance in the scientific community.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD